L-Leucine

Description

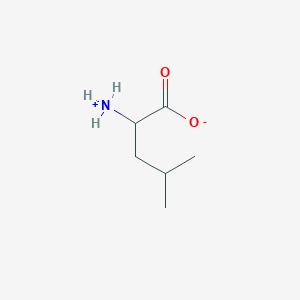

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25248-98-0 | |

| Record name | L-Leucine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25248-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9023203 | |

| Record name | L-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless | |

| Record name | Leucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Leucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube) | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol) | |

| Record name | Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Leucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.293 g/cu cm at 18 °C | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Leucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1% | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White glistening hexagonal plates from aqueous alcohol, White crystals | |

CAS No. |

61-90-5, 21675-61-6, 71000-80-1 | |

| Record name | L-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021675616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071000801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | leucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Leucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMW67QNF9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

293 °C, 268 - 288 °C | |

| Record name | Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Leucine's Role in Activating the mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular mechanisms by which the essential amino acid L-Leucine activates the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. A central regulator of cell growth, proliferation, and metabolism, the mTORC1 pathway's response to this compound is a critical area of research for understanding physiological homeostasis and developing therapeutic strategies for a range of diseases, including metabolic disorders and cancer.

The Central Role of this compound in mTORC1 Activation

This compound is a potent activator of the mTORC1 signaling pathway.[1][2] Unlike growth factors that primarily signal through the PI3K-Akt-TSC axis, amino acids, and particularly this compound, utilize a distinct mechanism that converges on the Rag GTPases to promote the translocation of mTORC1 to the lysosomal surface, its site of activation.[3][4] This spatial relocalization is a prerequisite for mTORC1 to interact with its activator, the small GTPase Rheb, leading to the phosphorylation of downstream targets that drive anabolic processes.[5]

The this compound Sensing and Signaling Cascade

The activation of mTORC1 by this compound is a sophisticated process involving a series of protein complexes that act as sensors and transducers of the leucine signal. The key players in this pathway are Sestrin2, the GATOR complexes (GATOR1 and GATOR2), the KICSTOR complex, and the Rag GTPases.[[“]][7][8]

Sestrin2: The Cytosolic Leucine Sensor

In the absence of this compound, Sestrin2 binds to the GATOR2 complex, leading to the inhibition of mTORC1 signaling.[[“]] Sestrin2 acts as a direct cytosolic sensor of this compound.[9][10] The binding of this compound to Sestrin2 induces a conformational change that leads to the dissociation of Sestrin2 from GATOR2.[3] This dissociation is a critical event that unleashes the downstream signaling cascade.[[“]] The interaction between Sestrin2 and GATOR2 is highly specific to leucine, as other amino acids like arginine do not disrupt this complex.[9]

The GATOR Complexes: A Rheostat for mTORC1 Activity

The GATOR complex is composed of two sub-complexes, GATOR1 and GATOR2, which have opposing effects on mTORC1 activity.[5][8]

-

GATOR1 is a GTPase-activating protein (GAP) for RagA/B and functions as a negative regulator of mTORC1 signaling.[8]

-

GATOR2 functions as a positive regulator of mTORC1, and its activity is inhibited by Sestrin2 in the absence of this compound.[5][8]

When this compound binds to Sestrin2, the Sestrin2-GATOR2 interaction is disrupted, allowing GATOR2 to inhibit the GAP activity of GATOR1.[3] This inhibition of GATOR1 leads to the accumulation of the active, GTP-bound form of RagA/B.[8]

KICSTOR: Anchoring the GATORs to the Lysosome

The KICSTOR complex, composed of KPTN, ITFG2, C12orf66, and SZT2, is essential for the proper localization and function of the GATOR complexes.[7][11] KICSTOR resides on the lysosomal surface and acts as a scaffold, recruiting GATOR1 to the lysosome.[7][11] This localization is crucial for GATOR1 to interact with its substrate, the Rag GTPases, which are also tethered to the lysosomal membrane.[7]

Rag GTPases: The Gatekeepers of mTORC1 Translocation

The Rag GTPases are heterodimers consisting of RagA or RagB bound to RagC or RagD.[12] They are the central mediators of amino acid signaling to mTORC1.[4] The nucleotide-bound state of the RagA/B subunit is critical for mTORC1 activation. In the presence of this compound, the inhibition of GATOR1 by GATOR2 leads to an increase in GTP-bound RagA/B.[8] This active RagA/B-GTP/RagC/D-GDP heterodimer then recruits mTORC1 to the lysosomal surface.[5]

Quantitative Data on this compound-Mediated mTORC1 Activation

The following tables summarize key quantitative data from studies investigating the activation of the mTORC1 pathway by this compound.

| Parameter | Value | Cell Type/System | Reference |

| Dissociation Constant (Kd) of this compound for Sestrin2 | ~20 µM | In vitro | [3][9][10] |

| This compound Concentration for Half-Maximal mTORC1 Activation | 20-40 µM | HEK-293T cells | [9] |

| Experimental Condition | Downstream Target | Fold Increase in Phosphorylation (vs. Control) | Reference |

| Essential Amino Acid (EAA) ingestion post-exercise | S6 Kinase 1 (S6K1) | ~9-fold | [13] |

| Leucine ingestion in human myotubes (30 min) | mTOR (Ser2448) | 1.3-fold | [14] |

Signaling Pathway and Experimental Workflow Diagrams

This compound-mTORC1 Signaling Pathway

Caption: this compound signaling to mTORC1.

Experimental Workflow for Studying this compound-Mediated mTORC1 Activation

Caption: A typical experimental workflow.

Detailed Methodologies for Key Experiments

Cell Culture and this compound Starvation/Stimulation

-

Cell Culture: Maintain human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Leucine Starvation: To starve cells of leucine, replace the growth medium with leucine-free DMEM for 1-2 hours.

-

Leucine Stimulation: Following starvation, add this compound to the medium to a final concentration of 50-100 µM and incubate for the desired time (e.g., 30 minutes).

Immunoprecipitation of mTORC1

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in CHAPS-based lysis buffer (40 mM HEPES [pH 7.4], 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors).

-

Clarification: Centrifuge the lysates at 13,000 rpm for 10 minutes at 4°C to pellet cellular debris.

-

Antibody Incubation: Incubate the supernatant with an anti-mTOR or anti-Raptor antibody for 2-4 hours at 4°C with gentle rotation.

-

Bead Incubation: Add Protein A/G agarose beads and incubate for an additional 1 hour at 4°C.

-

Washing: Pellet the beads by centrifugation and wash three times with CHAPS lysis buffer.

-

Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

Western Blot Analysis of mTORC1 Signaling

-

SDS-PAGE: Separate protein samples (whole-cell lysates or immunoprecipitates) on an 8-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46)) and total proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometrically quantify the protein bands and normalize the phosphorylated protein levels to the total protein levels.

In Vitro mTORC1 Kinase Assay

-

Immunoprecipitation: Perform immunoprecipitation of mTORC1 as described above, but do not elute the complex from the beads.

-

Kinase Reaction: Resuspend the beads in a kinase assay buffer (25 mM HEPES [pH 7.4], 50 mM KCl, 10 mM MgCl2, 10 mM MnCl2).

-

Substrate and ATP Addition: Add a recombinant substrate (e.g., GST-4E-BP1) and ATP (with [γ-32P]ATP for radioactive detection or cold ATP for detection by Western blot with a phospho-specific antibody).

-

Incubation: Incubate the reaction at 30°C for 30 minutes with gentle agitation.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Analyze the phosphorylation of the substrate by autoradiography (for radioactive assays) or Western blotting.[15]

Conclusion

The activation of the mTORC1 signaling pathway by this compound is a tightly regulated process that is fundamental to cellular growth and metabolism. The intricate interplay between Sestrin2, the GATOR complexes, KICSTOR, and the Rag GTPases provides multiple points of regulation and potential targets for therapeutic intervention. The methodologies outlined in this guide provide a framework for the robust investigation of this critical signaling network, paving the way for further discoveries in the field of nutrient sensing and cellular regulation.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Rag GTPases bind raptor and mediate amino acid signaling to mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. KICSTOR recruits GATOR1 to the lysosome and is necessary for nutrients to regulate mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino acid regulation of mTORC1 [dspace.mit.edu]

- 9. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Activation of mTORC1 by leucine is potentiated by branched-chain amino acids and even more so by essential amino acids following resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

L-Leucine's Anabolic Action: A Technical Guide to the Molecular Mechanisms of Muscle Protein Synthesis Stimulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucine, an essential branched-chain amino acid (BCAA), is a potent modulator of muscle protein metabolism. Beyond its fundamental role as a substrate for protein synthesis, leucine functions as a critical signaling molecule, directly activating the master growth regulator, the mechanistic Target of Rapamycin Complex 1 (mTORC1). This activation is central to initiating the translation of specific mRNAs, thereby driving muscle protein synthesis (MPS). This technical guide provides an in-depth exploration of the core molecular mechanisms by which this compound stimulates MPS. We will dissect the key intracellular leucine-sensing pathways involving Sestrin2 and Leucyl-tRNA Synthetase (LARS1), detail the downstream mTORC1 signaling cascade, present quantitative data from seminal studies in tabular format for clear comparison, and provide detailed experimental protocols for measuring these effects. Visual diagrams generated using Graphviz are provided to illustrate complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field.

Core Mechanism: this compound as a Primary Activator of mTORC1 Signaling

The anabolic effect of this compound is primarily mediated through the activation of the mTORC1 signaling pathway.[1][2][3] mTORC1 is a multi-protein complex that acts as a central hub, integrating signals from growth factors, energy status, and, most notably, amino acids to control cell growth and proliferation.[4][5] Leucine stimulation alone is sufficient to trigger mTORC1 signaling, highlighting its unique role among amino acids.[4][5]

The activation of mTORC1 by amino acids occurs at the surface of the lysosome.[4][5] This process is orchestrated by the Rag family of small GTPases, which exist as heterodimers (RagA/B with RagC/D) and recruit mTORC1 to the lysosome where it can be activated by its own activator, Rheb (Ras homolog enriched in brain).[6] Leucine's role is to modulate the nucleotide-binding state of the Rag GTPases through sophisticated intracellular sensing mechanisms. Two primary leucine sensors have been identified: Sestrin2 and Leucyl-tRNA Synthetase (LARS1).

The Sestrin2-GATOR Pathway: Relieving Inhibition

One of the principal mechanisms for leucine sensing involves the protein Sestrin2.[7][8] In the absence of leucine, Sestrin2 binds to the GATOR2 complex.[7][9] This interaction allows GATOR1, a GTPase-activating protein (GAP) for RagA/B, to remain active.[6][9] Active GATOR1 promotes the hydrolysis of GTP on RagA/B, locking it in an inactive, GDP-bound state, which prevents mTORC1 recruitment to the lysosome and subsequent activation.

Upon leucine stimulation, leucine binds directly to Sestrin2 with a dissociation constant (Kd) of approximately 20 µM, a concentration that corresponds to the half-maximal activation of mTORC1.[7][8] This binding event induces a conformational change in Sestrin2, causing it to dissociate from GATOR2.[7][9] Freed from Sestrin2, GATOR2 can then inhibit GATOR1.[6] With GATOR1 inhibited, RagA/B remains in its active, GTP-bound state, facilitating the recruitment of mTORC1 to the lysosomal surface for activation.[6]

Figure 1: Leucine sensing via the Sestrin2-GATOR pathway to activate mTORC1.

The Leucyl-tRNA Synthetase (LARS1) Pathway: A Dual-Function Sensor

In addition to the Sestrin pathway, Leucyl-tRNA Synthetase (LARS1) serves as a direct intracellular leucine sensor for mTORC1 activation.[10][11][12] LARS1's canonical function is to ligate leucine to its cognate tRNA for protein synthesis. However, it has a distinct, non-canonical role in the mTORC1 pathway.[10][11]

In the presence of leucine, LARS1 binds to the RagD GTPase.[12][13] This interaction is leucine-dependent and enhanced by ATP.[10][12] LARS1 then functions as a GAP for RagD, promoting the hydrolysis of GTP to GDP.[11][13] This is a critical step in the Rag GTPase cycle. For mTORC1 to be recruited, the Rag heterodimer must be in an active state, specifically RagA/B-GTP and RagC/D-GDP. By converting RagD-GTP to RagD-GDP, LARS1 facilitates the formation of the active Rag heterodimer configuration, thereby initiating the "ON" switch for mTORC1 translocation and activation.[13][14]

Figure 2: Leucine sensing via the LARS1 pathway to promote mTORC1 activation.

Quantitative Data on this compound's Effect on Muscle Protein Synthesis

The anabolic effect of this compound has been quantified in numerous studies across different models and populations. The data consistently show a dose-dependent stimulation of MPS and the phosphorylation of key downstream mTORC1 targets.

Table 1: Effect of this compound Supplementation on Muscle Protein Synthesis (Fractional Synthetic Rate - FSR)

| Study Population | Intervention | Basal FSR (%/h) | Post-Intervention FSR (%/h) | Percentage Increase | Citation(s) |

| Older Adults | Low protein meal | 0.063 ± 0.004 | 0.075 ± 0.006 | ~19% | [15] |

| Older Adults | Low protein meal after 2 weeks of Leucine (4g x3/day) | 0.074 ± 0.007 | 0.10 ± 0.007 | ~35% | [15][16] |

| Older Adults | Leucine-supplemented meal | 0.053 ± 0.009 | 0.083 ± 0.008 | ~57% | [15] |

| Trained Men (Post-Endurance Exercise) | Control (CHO/Fat only) | - | 0.060 ± 0.012 | - | [17] |

| Trained Men (Post-Endurance Exercise) | 23g Protein + 5g Leucine | - | 0.080 ± 0.014 | 33% (vs Control) | [17] |

| Trained Men (Post-Endurance Exercise) | 70g Protein + 15g Leucine | - | 0.090 ± 0.011 | 50% (vs Control) | [17] |

| Male Rats | Diet with 6% Leucine | - | Highest MPS rates (dose-dependent) | - | [18] |

Data are presented as mean ± SEM or mean, SD as reported in the source.

Table 2: Effect of this compound on mTORC1 Signaling Pathway Components

| Study Population | Intervention | Target Protein | Change in Phosphorylation | Citation(s) |

| Older Adults | 2 weeks of Leucine supplementation + meal | mTOR | Increased | [15][16] |

| Older Adults | 2 weeks of Leucine supplementation + meal | p70S6K1 | Increased | [15][16] |

| Older Adults | 2 weeks of Leucine supplementation + meal | 4E-BP1 | Increased | [15][16] |

| Neonatal Pigs | Leucine infusion | mTORC1 | Enhanced activation | [2] |

| Neonatal Pigs | Leucine infusion | S6K1 | Increased phosphorylation | [2] |

| Neonatal Pigs | Leucine infusion | 4E-BP1 | Increased phosphorylation | [2] |

| Human Embryonic Kidney Cells (HEK-293T) | Leucine depletion vs. stimulation | S6K1 | Depletion inhibited phosphorylation | [7] |

Experimental Protocols

Accurate assessment of MPS and its signaling pathways is crucial for research in this field. Below are detailed methodologies for key experiments cited in the study of this compound's effects.

Measurement of Muscle Protein Synthesis Rate

The in vivo rate of MPS is most commonly measured using stable isotope tracer techniques.[19][20] The two predominant methods are the primed constant infusion and the flooding dose.

3.1.1 Primed Constant Infusion of L-[ring-¹³C₆] Phenylalanine

This method involves the continuous intravenous infusion of a labeled amino acid (e.g., ¹³C₆-phenylalanine) to achieve a steady state of tracer enrichment in the blood and muscle precursor pools.[15][21]

-

Subject Preparation: Subjects are typically studied in a post-absorptive state after an overnight fast. Cannulas are inserted into antecubital veins for tracer infusion and arterialized venous blood sampling.[22]

-

Tracer Administration: A priming dose of the tracer is given as a bolus to rapidly raise enrichment, followed by a continuous infusion for several hours.

-

Sample Collection: Arterialized blood samples are collected at regular intervals to monitor plasma amino acid enrichment. Muscle biopsies are obtained from a muscle such as the vastus lateralis at the beginning and end of the measurement period.[22]

-

Sample Processing: Blood plasma is separated and deproteinized. Muscle tissue is immediately frozen, powdered, and homogenized. Proteins are precipitated and hydrolyzed into their constituent amino acids.

-

Analysis: The isotopic enrichment of the tracer amino acid in the plasma, the muscle intracellular free pool, and the protein hydrolysate is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation of FSR: The fractional synthetic rate (FSR) is calculated using the formula: FSR (%/h) = (Eₚ₂ - Eₚ₁) / (Eᵢₙₜ × t) × 100 Where Eₚ₂ and Eₚ₁ are the enrichments of the tracer in the muscle protein at two time points, Eᵢₙₜ is the average enrichment in the precursor pool (plasma or intracellular), and t is the time in hours between biopsies.

Figure 3: Experimental workflow for measuring MPS via primed constant infusion.

Quantification of mTORC1 Signaling

The activity of the mTORC1 pathway is typically assessed by measuring the phosphorylation status of its key downstream substrates.

3.2.1 Western Blotting for Phosphorylated Proteins

-

Protein Extraction: Muscle biopsy samples are homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the phosphorylated forms of target proteins (e.g., anti-phospho-p70S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46)). A separate blot is run with antibodies for the total amount of each protein to normalize the data.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The signal is detected using chemiluminescence or fluorescence imaging.

-

Quantification: The band intensity is quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the relative level of activation.[23]

Investigation of Protein-Protein Interactions

3.3.1 Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if two proteins interact within a cell, such as the leucine-sensitive interaction between Sestrin2 and GATOR2.[7]

-

Cell Lysis: Cells (e.g., HEK-293T) are cultured under specific conditions (e.g., leucine-starved vs. leucine-stimulated). Cells are then lysed in a non-denaturing buffer to maintain protein complexes.

-

Immunoprecipitation: The cell lysate is incubated with an antibody that specifically targets one of the proteins of interest (the "bait" protein, e.g., an antibody against a component of GATOR2).

-

Complex Capture: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, capturing the entire protein complex (bait protein + interacting partners).

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis by Western Blot: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting partner (the "prey" protein, e.g., Sestrin2). The presence of a band for the prey protein indicates an interaction with the bait protein.

Figure 4: General workflow for a Co-Immunoprecipitation experiment.

Conclusion and Future Directions

This compound is a powerful anabolic agent that directly stimulates muscle protein synthesis through the activation of mTORC1. The molecular mechanisms underpinning this effect are intricate, involving at least two distinct intracellular leucine-sensing systems—the Sestrin2-GATOR and LARS1-Rag pathways—that converge on the Rag GTPases to control mTORC1's localization and activity. The quantitative data robustly support leucine's role in enhancing fractional synthetic rates and activating downstream signaling targets.

For researchers and drug development professionals, understanding these precise mechanisms is paramount. Targeting these pathways offers novel therapeutic potential for combating muscle wasting conditions (sarcopenia, cachexia) and optimizing anabolic responses to nutrition and exercise. Future research should continue to elucidate the complex interplay between the Sestrin and LARS1 sensing systems, explore the potential for other leucine sensors, and define the context-dependent (e.g., age, disease state, energy status) efficacy of leucine-based interventions. The development of small molecule modulators that can mimic or enhance leucine's effect on these pathways represents a promising frontier for therapeutic innovation.

References

- 1. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]

- 2. Leucine stimulates protein synthesis in skeletal muscle of neonatal pigs by enhancing mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]

- 9. Reactome | SESN1,2 binds this compound and dissociates from GATOR2 [reactome.org]

- 10. researchgate.net [researchgate.net]

- 11. search.library.ucla.edu [search.library.ucla.edu]

- 12. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Coordination of the leucine-sensing Rag GTPase cycle by leucyl-tRNA synthetase in the mTORC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique | Springer Nature Experiments [experiments.springernature.com]

- 21. portlandpress.com [portlandpress.com]

- 22. researchgate.net [researchgate.net]

- 23. Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR - PMC [pmc.ncbi.nlm.nih.gov]

L-Leucine: A Comprehensive Technical Guide on its Structure, Biochemical Properties, and Signaling Roles

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-Leucine is an essential branched-chain amino acid (BCAA) fundamental to numerous physiological processes, most notably protein synthesis and metabolic regulation.[][2] Its unique isobutyl side chain confers specific hydrophobic properties that influence protein structure and function.[3] Beyond its structural role as a building block of proteins, this compound acts as a critical signaling molecule, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[4][5] This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, and key biochemical pathways of this compound. It details its metabolic fate, its function as a potent regulator of mTORC1 signaling, and presents standardized experimental protocols for its study. This document is intended to serve as a core resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Molecular Structure and Physicochemical Properties

This compound is an α-amino acid, meaning it possesses a central carbon atom (the α-carbon) bonded to an amino group (-NH₃⁺), a carboxyl group (-COO⁻), a hydrogen atom, and a distinctive isobutyl side chain.[2] This non-polar, aliphatic side chain is a key determinant of its hydrophobic nature.[][3] As an essential amino acid, it cannot be synthesized de novo by humans and must be obtained from dietary sources.[][2]

Caption: 2D structure of this compound with its key functional groups.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. These values are critical for its handling in experimental settings and for understanding its behavior in physiological and pharmaceutical formulations.

| Property | Value |

| Systematic Name | (2S)-2-amino-4-methylpentanoic acid[2][6] |

| Molecular Formula | C₆H₁₃NO₂[][7] |

| Molecular Weight | 131.17 g/mol [][6] |

| Appearance | White crystalline powder or glistening flakes.[6][7][8][9][10] |

| Melting Point | Decomposes at 293-295 °C.[6][7][8][11][12] |

| pKa (α-carboxyl) | ~2.36[2][6][13][14] |

| pKa (α-amino) | ~9.60[2][6][13][14] |

| Isoelectric Point (pI) | 5.98[13][14] |

| Water Solubility | 24.26 g/L at 25 °C.[6] Solubility is pH-dependent.[8] |

| Optical Rotation [α] | +14.5° to +16.0° (in 6 M HCl).[10] |

Biochemical Roles and Signaling Pathways

This compound's significance extends beyond its role as a simple monomeric unit of proteins. It is a potent signaling molecule that informs the cell of nutrient availability, thereby controlling key metabolic processes.

mTORC1 Signaling Pathway

This compound is a primary activator of the mTORC1 signaling pathway, which is a master regulator of cell growth, protein synthesis, and autophagy.[4][15] In the presence of sufficient Leucine, mTORC1 is recruited to the lysosomal surface where it is activated. Activated mTORC1 then phosphorylates downstream targets, including p70 ribosomal S6 kinase 1 (p70S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote mRNA translation and protein synthesis.[4][5]

Caption: this compound and Insulin signaling pathways converging on mTORC1.

Leucine Catabolism

The breakdown of this compound occurs primarily in the mitochondria of muscle tissue.[] The catabolic pathway is a multi-step process that converts Leucine into acetyl-CoA and acetoacetate, classifying it as a strictly ketogenic amino acid.[2][16]

-

Transamination: The first step is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT). Leucine's amino group is transferred to α-ketoglutarate, yielding α-ketoisocaproate (α-KIC) and glutamate.[17][18][19]

-

Oxidative Decarboxylation: α-KIC is then irreversibly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.[20][21]

-

Dehydrogenation & Carboxylation: Isovaleryl-CoA is subsequently oxidized to 3-methylcrotonyl-CoA, which is then carboxylated to form 3-methylglutaconyl-CoA.[17][20]

-

Final Steps: Through hydration and cleavage, 3-methylglutaconyl-CoA is converted into the final products: acetyl-CoA and acetoacetate.[17][22] These can enter the citric acid cycle for energy production or be used for lipid synthesis.[22]

Caption: Major steps in the mitochondrial catabolism of this compound.

Key Experimental Protocols

Studying the effects of this compound requires robust and reproducible experimental methodologies. Below are detailed protocols for quantifying this compound and assessing its impact on the mTORC1 signaling pathway.

Protocol: Quantification of this compound via HPLC-MS/MS

This method provides high sensitivity and specificity for quantifying this compound in biological samples (e.g., plasma, cell lysates).

Methodology:

-

Sample Preparation:

-

Thaw frozen samples (e.g., 50 µL of plasma) on ice.

-

Add 200 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₆-L-Leucine) to precipitate proteins.

-

Vortex for 1 minute, then incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 50 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 2% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to 2% B and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transition (this compound): Q1: 132.1 m/z → Q3: 86.1 m/z.

-

MRM Transition (¹³C₆-L-Leucine): Q1: 138.1 m/z → Q3: 92.1 m/z.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify this compound in samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the standard curve.

-

Protocol: Analysis of mTORC1 Activation by Western Blot

This protocol assesses the activation state of the mTORC1 pathway by measuring the phosphorylation of its downstream effector, p70S6K1, in response to this compound treatment in cell culture.

Caption: Standard experimental workflow for Western Blot analysis.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., C2C12 myotubes or primary human myotubes) and grow to desired confluency.[23]

-

Amino acid-starve the cells for 1-2 hours in serum-free, amino acid-free media.

-

Treat cells with this compound (e.g., 5 mM final concentration) or a vehicle control for a specified time (e.g., 30 minutes).[23]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a 10% SDS-polyacrylamide gel and separate proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p70S6K1 (e.g., anti-p-p70S6K1 Thr389).

-

Wash the membrane 3x with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imager or X-ray film.

-

To normalize the data, strip the membrane and re-probe for total p70S6K1 and a loading control (e.g., GAPDH or β-actin).

-

Quantify band intensity using densitometry software. An increase in the ratio of p-p70S6K1 to total p70S6K1 indicates mTORC1 activation.

-

Conclusion

This compound is a multifaceted biomolecule whose importance transcends its fundamental role in protein architecture. Its distinct physicochemical properties, dictated by its isobutyl side chain, and its function as a potent activator of the mTORC1 signaling pathway place it at the nexus of cellular growth, metabolism, and nutrient sensing. A thorough understanding of its structure, catabolic fate, and signaling functions is indispensable for researchers in the life sciences and for professionals engaged in the development of therapeutics targeting metabolic disorders, muscle wasting conditions, and oncology. The methodologies outlined in this guide provide a robust framework for the continued investigation of this critical amino acid.

References

- 2. Leucine - Wikipedia [en.wikipedia.org]

- 3. Amino Acids - Leucine [biology.arizona.edu]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 61-90-5 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | 61-90-5 [chemicalbook.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. Leucine [webbook.nist.gov]

- 12. webqc.org [webqc.org]

- 13. iscabiochemicals.com [iscabiochemicals.com]

- 14. The proteinogenic amino acids [websites.nku.edu]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. This compound degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Leucine -MetwareBio [metwarebio.com]

- 19. Leucine transaminase - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 23. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

L-Leucine's Impact on Insulin Signaling and Glucose Homeostasis: A Technical Guide

Executive Summary: L-Leucine, an essential branched-chain amino acid (BCAA), has emerged as a significant modulator of metabolic regulation, extending far beyond its fundamental role in protein synthesis.[1][2][3] It acts as a potent signaling molecule that directly influences insulin secretion, enhances glucose uptake in peripheral tissues, and modulates hepatic glucose production.[4][5][6][7] The mechanistic target of rapamycin (mTOR) pathway is central to many of these effects, positioning this compound at a critical nexus of nutrient sensing and metabolic control.[1][8][9] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound impacts insulin signaling and glucose homeostasis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways. This document is intended for researchers, scientists, and drug development professionals working to unravel the complexities of metabolic diseases like type 2 diabetes and obesity.

This compound's Role in Pancreatic β-Cell Function and Insulin Secretion

This compound is a well-established secretagogue, stimulating insulin release from pancreatic β-cells through multiple mechanisms.[4][10][11][12] Long-term treatment with this compound has been shown to improve the insulin secretory function of islets from patients with type 2 diabetes.[4][11]

Mechanisms of Action:

-

Metabolic Fuel and Allosteric Activation: this compound serves as both a metabolic fuel and an allosteric activator of glutamate dehydrogenase (GDH).[4][10][13] The activation of GDH enhances glutaminolysis, leading to an increased entry of glutamine-derived carbon into the TCA cycle.[13] This boosts mitochondrial ATP production, which closes ATP-sensitive potassium (K-ATP) channels, leading to β-cell membrane depolarization, calcium influx, and subsequent insulin exocytosis.[13]

-

mTOR-Dependent and -Independent Signaling: this compound activates the mTOR signaling pathway in pancreatic β-cells, which is crucial for regulating protein synthesis, gene transcription, and cell proliferation.[4][10][11] This activation, primarily through mTOR Complex 1 (mTORC1), stimulates the phosphorylation of downstream targets like p70S6 kinase (p70S6K), enhancing the translation of proteins involved in β-cell function and survival.[10]

Signaling Pathway in Pancreatic β-Cells

This compound's Effect on Skeletal Muscle Glucose Uptake

Skeletal muscle is the primary site for insulin-mediated glucose disposal. This compound has been shown to promote glucose uptake in skeletal muscle through both insulin-dependent and independent mechanisms.[7][14]

Mechanisms of Action:

-

Insulin-Independent Glucose Uptake: Studies have shown that this compound alone can stimulate glucose uptake in isolated skeletal muscle. For instance, 2mM this compound was found to promote glucose uptake in rat soleus muscles under insulin-free conditions.[7] This effect appears to be mediated via the PI3-kinase and PKC pathways, but independently of mTOR.[7]

-

Facilitation of Insulin Signaling: While this compound alone may not always affect the phosphorylation of key insulin signaling proteins like Akt, it significantly facilitates insulin-induced Akt phosphorylation and subsequent glucose uptake.[14] This potentiation of the insulin signal involves both mTORC1 and mTORC2, highlighting a complex interplay where this compound sensitizes the muscle cells to insulin.[14] The enhanced signaling promotes the translocation of the glucose transporter GLUT4 to the cell membrane, increasing glucose influx.[6]

Signaling Pathway in Skeletal Muscle

This compound's Influence on Hepatic Glucose Homeostasis

The liver plays a central role in maintaining glucose homeostasis by balancing glucose production (gluconeogenesis) and storage. This compound has been shown to directly impact hepatic glucose metabolism, primarily by enhancing insulin's suppressive effects.

Mechanisms of Action:

-

Inhibition of Gluconeogenesis: In the absence of insulin, this compound has been demonstrated to inhibit the incorporation of C14-labeled precursors into glucose in liver slices, suggesting a direct inhibitory effect on gluconeogenesis.[15]

-

Facilitation of Insulin Signaling via Gαi Protein: this compound facilitates the insulin-mediated suppression of hepatic glucose production.[5] This action is independent of the classical mTORC1/2 pathways and instead relies on a Gαi protein-dependent signaling cascade.[5] Leucine treatment enhances insulin-induced phosphorylation of Akt and ERK1/2, which in turn suppresses the expression of key gluconeogenic genes.[5]

Signaling Pathway in Hepatocytes

Quantitative Data Summary

The following tables summarize quantitative findings from various preclinical and clinical studies on the effects of this compound.

Table 1: Effects of this compound on Glucose Uptake and Signaling

| Model System | Leucine Conc. | Condition | Outcome | Fold/Percent Change | Reference |

|---|---|---|---|---|---|

| Rat Soleus Muscle | 2 mM | Insulin-free | 2-Deoxyglucose Uptake | Stimulatory Effect Noted | [7] |

| C2C12 Myotubes | 5-10 mM | Insulin-free | 2-Deoxyglucose Uptake | Significant Increase | [6] |

| Cultured Skeletal Muscle Cells | N/A | With Insulin | Akt Phosphorylation | Facilitated/Potentiated | [14] |

| IUGR Piglets | 0.35% in diet | 21-day trial | Serum Glucose | Restored to normal levels | [16][17] |

| HFD-fed Mice | 1.5% in water | 4-week trial | HOMA-IR | Significant Decrease |[18] |

Table 2: Effects of this compound on Insulin Secretion and Hepatic Function

| Model System | Leucine Treatment | Condition | Outcome | Finding | Reference |

|---|---|---|---|---|---|

| Pancreatic β-cells | 0.4 - 4 mM | In vitro | p70S6K Phosphorylation | Significant Stimulation | [10] |

| Human Diabetic Islets | Long-term culture | In vitro | Insulin Secretory Function | Improved | [4][12] |

| Primary Mouse Hepatocytes | Leucine + Insulin | cAMP/Dex stimulated | Glucose Production | Completely Prevented | [5] |

| Fasted Mouse Liver Slices | N/A | In vitro | C14-precursor to glucose | Inhibited | [15] |

| Adults at risk of MetS | 3 g/day | 8-week energy restriction | Glucose Tolerance/Insulin Sensitivity | No significant impact |[19][20] |

Key Experimental Protocols

Protocol 1: Assessment of Insulin Secretion from Perifused Mouse Islets

This protocol is adapted from methods used to measure dynamic insulin secretion in response to secretagogues like glucose and this compound.[21][22]

-

Islet Isolation: Isolate pancreatic islets from mice (e.g., C57BL/6J) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture: Culture isolated islets overnight in a standard culture medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin/streptomycin, and 11.1 mM glucose to allow recovery.

-

Perifusion Assay:

-

Place a batch of size-matched islets (approx. 100-150) into a perifusion chamber.

-

Perifuse with a Krebs-Ringer bicarbonate buffer (KRBB) containing a basal glucose concentration (e.g., 3 mM) for a 30-60 minute equilibration period.

-

Switch the perifusion medium to one containing the stimulatory agent(s). This can be a high glucose concentration (e.g., 16.7 mM), this compound (e.g., 5 mM), or a combination.

-

Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes) for 45-60 minutes.

-

-

Analysis: Measure the insulin concentration in each collected fraction using an ELISA or radioimmunoassay. Plot insulin concentration versus time to visualize the biphasic secretion profile.

Protocol 2: 2-Deoxyglucose Uptake Assay in Skeletal Muscle Cells

This protocol measures the rate of glucose transport into cells and is a standard method for assessing insulin sensitivity in vitro.[7]

-

Cell Culture: Culture skeletal muscle cells (e.g., L6 or C2C12 myotubes) to differentiation in appropriate media.

-

Serum Starvation: Prior to the assay, starve the cells of serum for 3-4 hours in a serum-free medium to lower basal glucose uptake.

-

Pre-incubation: Wash cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with or without this compound (e.g., 2 mM) and/or specific inhibitors (like Wortmannin for PI3K) for a defined period (e.g., 30 minutes).[14]

-

Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20-30 minutes to stimulate glucose transport machinery.

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled, non-metabolizable glucose analog) and unlabeled 2-deoxy-D-glucose. Incubate for 5-10 minutes.

-

Termination and Lysis: Stop the uptake by washing the cells rapidly with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).

-

Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the counts to the total protein content of each sample.

Protocol 3: Western Blotting for Insulin Signaling Pathway Activation

This method is used to quantify the phosphorylation state of key proteins in the insulin and mTOR signaling pathways, providing a direct measure of pathway activation.[23][24]

-

Cell/Tissue Treatment: Treat cells or tissues as described in the functional assays above (e.g., stimulation with insulin and/or this compound for specific durations).

-

Lysis: Immediately lyse the cells or homogenized tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-S6K Thr389).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software. Re-probe the same membrane with an antibody for the total protein (e.g., anti-total-Akt) to normalize the phosphorylation signal.

Workflow for In Vitro Insulin Sensitivity Assessment

Conclusion and Future Directions

This compound exerts a complex and multifaceted influence on glucose homeostasis. It is a potent insulin secretagogue, directly enhances muscle glucose uptake, and facilitates insulin's suppressive action on hepatic glucose production. The mTOR pathway is a key, but not exclusive, mediator of these effects. While acute this compound administration often shows beneficial effects on glycemic control, the consequences of chronic supplementation, particularly in the context of obesity and overnutrition, require further investigation due to the potential for mTORC1 hyperactivation to induce insulin resistance via negative feedback on IRS-1.[2][8]

For drug development professionals, this compound's metabolic signaling nodes—including GDH, the Gαi protein pathway in hepatocytes, and the mTORC1/mTORC2 complexes in muscle—represent potential therapeutic targets. Future research should focus on delineating the precise conditions under which this compound supplementation is beneficial versus detrimental and exploring derivatives or combination therapies that can harness its positive metabolic effects while mitigating the risks of inducing insulin resistance.

References

- 1. Reviewing the Effects of this compound Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Leucine metabolism in regulation of insulin secretion from pancreatic beta cells - East China Normal University [pure.ecnu.edu.cn]

- 5. Leucine Facilitates Insulin Signaling through a Gαi Protein-dependent Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Leucine promotes glucose uptake in skeletal muscles of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjgnet.com [wjgnet.com]

- 9. Reviewing the Effects of this compound Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leucine metabolism in regulation of insulin secretion from pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Leucine metabolism in regulation of insulin secretion from pancreatic beta cells. | Semantic Scholar [semanticscholar.org]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Leucine facilitates the insulin-stimulated glucose uptake and insulin signaling in skeletal muscle cells: involving mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. publications.aap.org [publications.aap.org]

- 16. Dietary Leucine Supplementation Restores Serum Glucose Levels, and Modifying Hepatic Gene Expression Related to the Insulin Signal Pathway in IUGR Piglets [mdpi.com]

- 17. Dietary Leucine Supplementation Restores Serum Glucose Levels, and Modifying Hepatic Gene Expression Related to the Insulin Signal Pathway in IUGR Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Different Effects of Leucine Supplementation and/or Exercise on Systemic Insulin Sensitivity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The impact of leucine supplementation on body composition and glucose tolerance following energy restriction: an 8-week RCT in adults at risk of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The impact of leucine supplementation on body composition and glucose tolerance following energy restriction: an 8-week RCT in adults at risk of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. diabetesjournals.org [diabetesjournals.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Leucine Deprivation Increases Hepatic Insulin Sensitivity via GCN2/mTOR/S6K1 and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of L-Leucine: From 19th Century Isolation to a Central Role in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Leucine, an essential branched-chain amino acid, has traversed a remarkable scientific journey from its initial isolation from natural sources in the early 19th century to its current position as a critical regulator of cellular metabolism and growth. This guide provides a comprehensive overview of the discovery and historical context of this compound research, with a focus on the key scientific milestones, experimental methodologies, and the elucidation of its pivotal role in the mTOR signaling pathway. Quantitative data from seminal studies are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to offer a clear and detailed understanding of this multifaceted amino acid.

The Dawn of Discovery: Isolation and Early Characterization

The story of this compound begins in the nascent field of organic chemistry in the early 1800s. Two French chemists, working independently, are credited with its discovery.

In 1819, Joseph Louis Proust first isolated a substance from cheese that he named "oxide caséeux" (caseous oxide).[1][2] Almost concurrently, in 1820, Henri Braconnot isolated a white, crystalline substance from the acid hydrolysis of muscle fibers and wool.[2] He named it "leucine," derived from the Greek word "leukos," meaning white, due to its appearance.[1] It was later established that Proust's "oxide caséeux" and Braconnot's "leucine" were the same compound.[1]

Early Isolation Methodologies: A Glimpse into 19th-Century Chemistry

The precise, detailed experimental protocols from the early 19th century are not extensively documented in modern scientific literature. However, based on the available information, the methods likely involved rudimentary techniques of protein hydrolysis and fractional crystallization.

Henri Braconnot's Acid Hydrolysis (Conceptual Reconstruction):

Braconnot's work with muscle fibers and wool involved the use of strong acids to break down the proteins into their constituent amino acids.[2] This process, known as acid hydrolysis, is a foundational technique in protein chemistry.

Experimental Protocol (Conceptual):

-

Protein Source: Muscle fibers or wool were selected as the starting material.

-

Acid Digestion: The protein source was likely heated with a strong acid, such as sulfuric acid, for an extended period. This harsh treatment would have cleaved the peptide bonds holding the amino acids together.

-

Neutralization: The resulting acidic solution would then be neutralized, likely with a base such as calcium carbonate or barium hydroxide, to precipitate the excess acid as a salt.

-

Filtration: The precipitated salts were removed by filtration, leaving a solution containing a mixture of amino acids.

-

Fractional Crystallization: The solution was then concentrated, likely by evaporation, to induce crystallization. Through a process of repeated crystallization and purification, Braconnot would have been able to isolate the less soluble this compound as white crystals.

It is important to note that without modern chromatographic techniques, the purity of these early isolates would have been a significant challenge.

Unraveling the Metabolic Significance of this compound

For over a century after its discovery, the biological role of this compound remained largely unknown. The development of new analytical techniques in the mid-20th century, such as chromatography, enabled scientists to begin to understand its metabolic importance.

Essential Amino Acid and Role in Protein Synthesis

By the mid-20th century, it was established that this compound is an essential amino acid , meaning the human body cannot synthesize it, and it must be obtained from the diet. Its fundamental role as a building block for protein synthesis was also recognized.

Seminal Studies on this compound's Metabolic Effects

Subsequent research began to uncover this compound's more nuanced roles beyond simple protein constitution. Studies in the latter half of the 20th century revealed its involvement in regulating protein turnover, glucose homeostasis, and insulin signaling.

Table 1: Key Early Findings on the Metabolic Effects of this compound

| Year of Study (Approx.) | Key Finding | Experimental Approach (Conceptual) | Reference (Implied) |

| 1970s-1980s | This compound stimulates muscle protein synthesis. | Infusion of this compound into animal models and humans, followed by measurement of radiolabeled amino acid incorporation into muscle protein. | General knowledge |

| 1980s | This compound can influence insulin secretion from pancreatic β-cells. | In vitro studies on isolated pancreatic islets and in vivo studies in animal models, measuring insulin levels in response to this compound administration. | General knowledge |

| 1990s | This compound plays a role in regulating gene expression related to protein metabolism. | Northern blot and later microarray analysis of muscle tissue after this compound supplementation to identify changes in mRNA levels of key metabolic genes. | General knowledge |

The mTOR Signaling Pathway: this compound as a Key Regulator